Dicloruro de germanio

Descripción general

Descripción

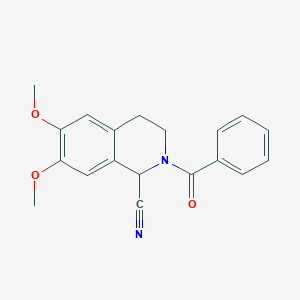

Germanium dichloride is a useful research compound. Its molecular formula is C4H8Cl2GeO2 and its molecular weight is 143.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Germanium dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Germanium dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industria de semiconductores

El dicloruro de germanio se utiliza en la industria de semiconductores por sus propiedades electrónicas superiores. Se utiliza en transistores de alta velocidad y fotodetectores debido a su capacidad para operar de manera eficiente a ciertas longitudes de onda . Además, la movilidad de los electrones y la variación de la conductividad del germanio en función de las impurezas lo convierten en un material común en diodos y transistores, cruciales para amplificar o controlar las señales eléctricas .

Aplicaciones ópticas

En el campo de la óptica, el this compound se puede utilizar para crear lentes y otros componentes ópticos que son sensibles a la luz infrarroja. Esto se debe al alto índice de refracción del germanio y su transparencia en el rango del infrarrojo lejano, lo que lo convierte en un material ideal para la óptica de infrarrojos .

Energía solar

El this compound también puede encontrar aplicaciones en la tecnología de energía solar. El germanio se utiliza en las células solares por sus propiedades fotovoltaicas, que convierten la luz en electricidad. Su uso en células solares de película delgada puede mejorar potencialmente la eficiencia y el rendimiento .

Tecnología LED

Las propiedades del compuesto son beneficiosas en la producción de diodos emisores de luz (LED). La capacidad del germanio para emitir luz cuando pasa corriente a través de él lo hace adecuado para su uso en LED, que se utilizan en una amplia gama de tecnologías de iluminación y visualización .

Síntesis química

El this compound puede actuar como reactivo o catalizador en procesos de síntesis química. Su reactividad con otros compuestos se puede aprovechar para crear varios compuestos orgánicos que contienen germanio con posibles aplicaciones en productos farmacéuticos y ciencia de materiales .

Electrónica

Más allá de los semiconductores tradicionales, las propiedades electrónicas del this compound se están explorando para su uso en dispositivos electrónicos de próxima generación. Esto incluye posibles aplicaciones en electrónica de alta velocidad y sistemas informáticos avanzados .

Fibra óptica

El uso del this compound en fibra óptica se basa en su capacidad para modificar el índice de refracción de las fibras de vidrio de sílice, mejorando la calidad y la eficiencia de la transmisión de señales en las telecomunicaciones .

Catálisis

En la catálisis, el this compound se puede utilizar para facilitar o acelerar las reacciones químicas. Sus propiedades catalíticas se están estudiando para su uso en procesos industriales que requieren un control preciso de las condiciones de reacción .

Mecanismo De Acción

Target of Action

Germanium dichloride (GeCl2) is a compound featuring germanium in the +2 oxidation state It’s known that germanium compounds can interact with various biochemical processes, potentially stimulating tissue oxygenation, cleansing the body of toxins, and accelerating wound healing .

Mode of Action

It’s known that GeCl2 is quite reactive and inserts into many types of chemical bonds . This reactivity allows it to interact with a variety of molecules and structures within a cell, potentially influencing numerous biochemical processes .

Biochemical Pathways

Germanium compounds are known to have versatile pharmacodynamic characteristics, including hepato-, neuro-, and cardioprotective effects, as well as antihypoxic activity

Result of Action

Germanium compounds are known to have a wide range of biological activities, including antiviral, interferon-inducing, adaptogenic, cardio- and hepatoprotective, antitoxic, analgesic, hypotensive, and antianemic effects .

Action Environment

The action, efficacy, and stability of GeCl2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of GeCl2. Additionally, the presence of other molecules can influence the interactions of GeCl2 with its targets .

Análisis Bioquímico

Biochemical Properties

Germanium dichloride has been found to be biologically active. It is involved in various biochemical processes, stimulating tissue oxygenation, helping to cleanse the body of poisons and toxins, accelerating wound healing, having a beneficial effect on blood composition, and strengthening the immune system . The biological activity of germanium coordination compounds is due mainly to the antioxidant properties of germanium .

Cellular Effects

Germanium dichloride has been found to have versatile pharmacodynamic characteristics. It has been shown to have hepato-, neuro- and cardioprotective, antihypoxic activity, etc . It can affect various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the biological activity of germanium coordination compounds is due mainly to the antioxidant properties of germanium . This suggests that it may exert its effects at the molecular level through antioxidant activity, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Germanium is one of the trace elements involved in metabolic processes in the human body

Propiedades

InChI |

InChI=1S/Cl2Ge/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGIKMVOLGCZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

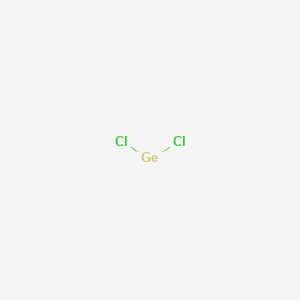

Cl[Ge]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143425, DTXSID80164992 | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-11-4, 15230-48-5 | |

| Record name | Germanium chloride (GeCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10060-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Germanium dichloride?

A1: Germanium dichloride has the molecular formula GeCl2 and a molecular weight of 143.51 g/mol. []

Q2: What spectroscopic techniques have been used to characterize Germanium dichloride?

A2: Researchers have employed various spectroscopic methods to study Germanium dichloride, including: * Infrared (IR) Spectroscopy: Provides information about molecular vibrations and functional groups.* Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine electronic transitions and absorption characteristics. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the structure and bonding environment of Germanium and other atoms in the molecule. Specifically, 73Ge NMR has been used to study the electronic environment of germanium. []* Electron Spin Resonance (ESR) Spectroscopy: Used to study the presence and behavior of unpaired electrons, particularly in radical species. []* Mass Spectrometry: Allows for the determination of the mass-to-charge ratio of ions and molecular fragments, useful for structural elucidation.* Photoelectron Spectroscopy: Used to study the electronic structure of molecules by analyzing the kinetic energy of electrons emitted upon ionization. []* Laser-Induced Emission Spectroscopy: Enables the study of excited states and electronic transitions in molecules. []

Q3: What are some key spectroscopic constants reported for Germanium dichloride?

A3: Various computational studies have determined spectroscopic constants for Germanium dichloride. These include:* Equilibrium structure: Bond lengths and angles.* Rotational constants: Describe the molecule's rotation in different energy states.* Vibration-rotation interaction constants: Account for the coupling between vibrational and rotational motions.* Harmonic frequencies: Represent the fundamental vibrational frequencies of the molecule.* Anharmonic constants: Describe deviations from ideal harmonic oscillator behavior in molecular vibrations.* Centrifugal distortion constants: Account for the distortion of the molecule at high rotational speeds. * Cubic and quartic force constants: Describe the potential energy surface of the molecule in terms of its vibrational coordinates. [, ]

Q4: Is Germanium dichloride stable under ambient conditions?

A4: Germanium dichloride is highly reactive and tends to readily oxidize in air. It is typically handled and stored under inert conditions (e.g., nitrogen atmosphere) to prevent decomposition. []

Q5: What is the most common form of Germanium dichloride used in synthesis?

A5: Germanium dichloride is commonly used as a complex with 1,4-dioxane (GeCl2•C4H8O2) to improve its stability and handling properties. This complex acts as a convenient source of the reactive Germanium dichloride species. []

Q6: What are some applications of Germanium dichloride in materials chemistry?

A6: * Precursor for Organogermanium Compounds: Germanium dichloride serves as a starting material for synthesizing a wide range of organogermanium compounds, including oligomers and polymers, via ligand substitution polymerization. [, ]* Phase Change Memory Materials: Aminopyrimidine derivatives of Germanium(II) are being investigated as potential precursors for phase-change memory materials. []

Q7: Does Germanium dichloride exhibit catalytic activity?

A7: Yes, Germanium dichloride, particularly in its dioxane complex form, can function as a Lewis acid catalyst in various organic reactions. []

Q8: What types of reactions can Germanium dichloride catalyze?

A8: Germanium dichloride has been reported to mediate or catalyze: * Addition Reactions: Facilitates the addition of organometallic reagents to unsaturated compounds. For example, it mediates the stereoselective addition of aminoallylic stannanes to aldehydes, producing anti-1,2-amino alcohol derivatives. []* Cycloaddition Reactions: Participates in [2+2] cycloadditions with substrates like adamantylphosphaalkyne. []* Insertion Reactions: Can insert into chemical bonds, such as the Si-Si bond of disilylene compounds, yielding unique silicon-germanium species. []* Polymerization Reactions: Facilitates the formation of polygermanes through ligand substitution polymerization with organolithium reagents. []* [2,3]-Sigmatropic Rearrangements: Its addition to α,β-unsaturated acetals leads to β-dichloroalkoxygermane enol ethers via this rearrangement. []

Q9: What is the role of computational chemistry in understanding Germanium dichloride chemistry?

A9: Computational methods, such as density functional theory (DFT) calculations, have proven valuable in: * Predicting Spectroscopic Properties: Calculating molecular geometries, vibrational frequencies, and other spectroscopic parameters for comparison with experimental data. [, ]* Understanding Electronic Structure: Examining the electronic properties of Germanium dichloride and its complexes, including bonding characteristics and orbital interactions. [, ]* Investigating Reaction Mechanisms: Exploring the pathways and intermediates involved in reactions catalyzed or mediated by Germanium dichloride. []* Rationalizing Reactivity: Providing insights into the factors governing the reactivity of Germanium dichloride with different substrates. []

Q10: How does the structure of Germanium dichloride relate to its reactivity?

A10: Germanium dichloride possesses a lone pair of electrons on the germanium atom, rendering it electron-deficient and capable of acting as a Lewis acid. This Lewis acidity plays a crucial role in its reactivity, enabling it to coordinate with electron-rich species and catalyze various transformations. The nature of the ligands or substituents attached to germanium can significantly influence its Lewis acidity, stability, and overall reactivity. For example, bulky ligands can enhance stability by hindering dimerization or oligomerization. [, , ]

Q11: What are some historical milestones in the research of Germanium dichloride?

A12:* Early Synthesis and Characterization: The synthesis and initial characterization of Germanium dichloride and its complexes, establishing its fundamental properties and reactivity. [, , , ]* Development of Catalytic Applications: The exploration of Germanium dichloride as a catalyst or mediator in organic synthesis, broadening its synthetic utility. [, ]* Advancements in Computational Studies: The application of computational methods to investigate its electronic structure, reactivity, and catalytic mechanisms, deepening the understanding of its chemistry. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)

![6,8-Dimethyl-1H-imidazo[4,5-h]quinoline](/img/structure/B160620.png)

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)